Cas no 2757872-45-8 (2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate)

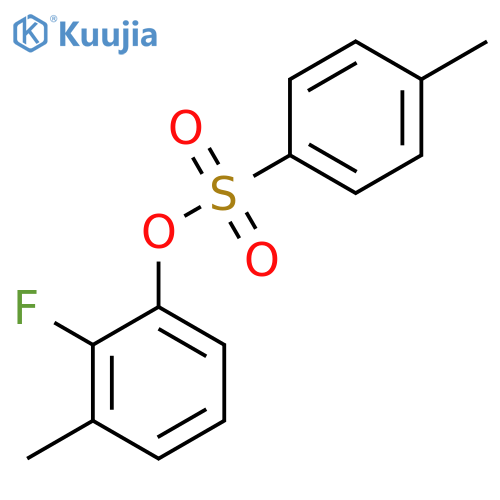

2757872-45-8 structure

商品名:2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate

2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate

- EN300-7050747

- 2757872-45-8

- 2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H13FO3S/c1-10-6-8-12(9-7-10)19(16,17)18-13-5-3-4-11(2)14(13)15/h3-9H,1-2H3

- InChIKey: JEWDZARVFZXVNC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC=CC(C)=C1F

計算された属性

- せいみつぶんしりょう: 280.05694361g/mol

- どういたいしつりょう: 280.05694361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7050747-2.5g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| Enamine | EN300-7050747-5.0g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 | |

| Enamine | EN300-7050747-1.0g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| Enamine | EN300-7050747-0.05g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 0.05g |

$528.0 | 2025-03-12 | |

| Enamine | EN300-7050747-10.0g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 | |

| Enamine | EN300-7050747-0.1g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 0.1g |

$553.0 | 2025-03-12 | |

| Enamine | EN300-7050747-0.5g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-7050747-0.25g |

2-fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate |

2757872-45-8 | 95.0% | 0.25g |

$579.0 | 2025-03-12 |

2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

2757872-45-8 (2-Fluoro-3-methylphenyl 4-methylbenzene-1-sulfonate) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量